An In-depth Technical Guide to the Chemical Structure and Properties of Methylisoquinolinamines
An In-depth Technical Guide to the Chemical Structure and Properties of Methylisoquinolinamines
A Note on the Subject Compound: This guide addresses the chemical structure and properties of methylisoquinolinamines. The initial topic of interest, 5-Methylisoquinolin-4-amine, is not a readily documented compound in scientific literature and chemical databases. Therefore, this guide provides a comprehensive overview of the closely related and well-characterized isomers to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction to the Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry and natural product synthesis. This structural motif is present in a vast array of biologically active compounds, including alkaloids, and has been extensively utilized in the development of therapeutic agents. The pharmacological significance of isoquinoline derivatives spans a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] The introduction of methyl and amino substituents onto the isoquinoline core gives rise to a diverse family of methylisoquinolinamines, each with unique electronic and steric properties that can significantly influence their biological activity.
I. Chemical Structure and Physicochemical Properties of Methylisoquinolinamine Isomers
The precise positioning of the methyl and amine groups on the isoquinoline ring system dictates the molecule's polarity, basicity, and potential for intermolecular interactions. While experimental data for 5-Methylisoquinolin-4-amine is scarce, we can infer its likely properties by examining its known isomers. A comparative summary of the key physicochemical properties of relevant isomers is presented below.
| Property | 4-Aminoisoquinoline | 5-Aminoisoquinoline | 1-Methylisoquinoline | 4-Methylisoquinolin-5-amine |
| CAS Number | 23687-25-4 | 1125-60-6 | 1721-93-3 | 194032-18-3 |
| Molecular Formula | C₉H₈N₂ | C₉H₈N₂ | C₁₀H₉N | C₁₀H₁₀N₂ |
| Molecular Weight | 144.17 g/mol [2] | 144.17 g/mol | 143.18 g/mol [1] | 158.20 g/mol [3][4] |
| Appearance | Not specified | Crystalline solid | Not specified | Not specified |
| Melting Point | Not specified | 127-130 °C[5] | Not specified | Not specified |
| Boiling Point | Not specified | 335.7 °C at 760 mmHg[5] | Not specified | Not specified |
| Solubility | Soluble in DMSO[6] | Not specified | Not specified | Not specified |
| pKa | Not specified | Not specified | Not specified | Not specified |
Note: The absence of data for certain properties highlights the need for experimental characterization of these compounds.
II. Synthesis of the Isoquinoline Core: Established Methodologies
The construction of the isoquinoline skeleton is a well-established field in synthetic organic chemistry, with several named reactions providing versatile routes to a wide array of derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.
Two of the most classical and widely employed methods for isoquinoline synthesis are the Bischler-Napieralski and the Pomeranz-Fritsch reactions.
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The Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline.[7][8] This method is particularly useful for the synthesis of isoquinolines with substituents on the benzene ring.
-
The Pomeranz-Fritsch Reaction: This synthesis involves the acid-mediated cyclization of a benzalaminoacetal to directly form the isoquinoline ring system.[9] This reaction is advantageous for accessing isoquinolines that are unsubstituted at the 1- and 3-positions.
A generalized workflow for the synthesis of a substituted isoquinoline, such as a methylisoquinolinamine, is depicted below. The synthesis of a specific isomer like 4-aminoisoquinoline-8-methyl formate has been described in the patent literature, often involving a multi-step sequence starting from a substituted bromo-isoquinoline.[10]
III. Spectroscopic Characterization
The structural elucidation of methylisoquinolinamines relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The chemical shifts of the aromatic protons can help determine the substitution pattern on the isoquinoline ring. For instance, in the ¹H NMR spectrum of 5-aminoisoquinoline, distinct signals are observed for the protons on both the benzene and pyridine rings.[11] The methyl group in a methylisoquinolinamine would typically appear as a singlet in the upfield region of the spectrum.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the assignment of each carbon in the isoquinoline ring system.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The N-H stretching vibrations of the primary amine group in an aminoisoquinoline typically appear in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the isoquinoline ring are also characteristic.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak confirms the molecular formula, while the fragmentation pattern can provide clues about the structure.
While a complete set of spectroscopic data for 5-Methylisoquinolin-4-amine is not available, the data for related compounds such as 4-aminoisoquinoline and 5-aminoisoquinoline can serve as a reference for its expected spectral features.[2][11]
IV. Biological Activity and Therapeutic Potential
The isoquinoline scaffold is a well-recognized pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.[2][1] The introduction of methyl and amino groups can modulate the biological activity of the parent isoquinoline ring system, leading to compounds with enhanced potency and selectivity.
Derivatives of aminoisoquinolines have shown promise in several therapeutic areas:
-
Anticancer Activity: Many isoquinoline derivatives have been reported to exhibit significant anticancer activity through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of key signaling pathways.[12] The derivatization of 4-Methylisoquinolin-8-amine to generate amide libraries has been proposed as a strategy for screening against protein kinase targets like EGFR, which are crucial in oncology.
-
Antimicrobial Activity: The isoquinoline nucleus is also a feature of many compounds with antibacterial and antifungal properties.[1]
-
Neuropharmacological Activity: Certain isoquinoline alkaloids and their synthetic analogs have shown activity in the central nervous system, including analgesic and neuroprotective effects.
The biological activity of a specific methylisoquinolinamine isomer is highly dependent on its structure. Structure-activity relationship (SAR) studies are crucial for understanding how the placement and nature of substituents on the isoquinoline ring influence its interaction with biological targets. A typical workflow for the biological evaluation of a library of new chemical entities, such as methylisoquinolinamine derivatives, is outlined below.
V. Experimental Protocols
A. General Procedure for the Synthesis of 1-Methylisoquinolin-4-amine (Illustrative)
A reported procedure for the synthesis of 1-Methylisoquinolin-4-amine involves the amination of a bromo-substituted precursor.[9]
Materials:
-
4-bromo-1-methylisoquinoline
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
28% aqueous ammonia (NH₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine
Procedure:
-
A mixture of 4-bromo-1-methylisoquinoline (50 mmol), CuSO₄·5H₂O (8 mmol), and 28% aqueous ammonia (100 mL) is heated in an autoclave at 170-180 °C for 20 hours.[9]
-
After cooling, the reaction mixture is extracted with dichloromethane.[9]
-
The organic extract is washed with brine, dried over a suitable drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.[9]
-
The crude residue is then purified, typically by column chromatography, to yield 1-Methylisoquinolin-4-amine.[9]
B. Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Methylisoquinolinamine compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the methylisoquinolinamine compound (typically in a serial dilution) and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion
The methylisoquinolinamine scaffold represents a promising area for the discovery of novel bioactive molecules. While specific data for 5-Methylisoquinolin-4-amine is limited, the study of its isomers provides a solid foundation for understanding the structure-property and structure-activity relationships within this chemical class. Further synthetic efforts to prepare and characterize novel methylisoquinolinamine derivatives, coupled with comprehensive biological screening, are warranted to fully explore their therapeutic potential.
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4-Aminoisoquinoline
Resonance Structure (C5 Anion)
Resonance Structure (C3 Anion)